molecular formula C10H10N2O3 B4949695 N-allyl-3-nitrobenzamide

N-allyl-3-nitrobenzamide

Cat. No.: B4949695
M. Wt: 206.20 g/mol
InChI Key: UVHPFKJMRJSXSX-UHFFFAOYSA-N
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Description

N-allyl-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitrobenzamide family, which has been found to exhibit a range of interesting biological properties. In

Mechanism of Action

The mechanism of action of N-allyl-3-nitrobenzamide involves the covalent modification of specific amino acid residues in proteins. This modification occurs through a nucleophilic substitution reaction, where the allyl group of the compound replaces a hydrogen atom on the target amino acid residue. This modification can lead to changes in protein function, which can be studied through various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as caspases and kinases. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-3-nitrobenzamide is its selectivity for specific amino acid residues in proteins. This selectivity allows researchers to selectively modify specific residues, allowing for the investigation of their role in protein function. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of N-allyl-3-nitrobenzamide. One area of interest is in the development of more selective and potent derivatives of this compound. Additionally, researchers are interested in exploring the potential applications of this compound in the study of specific protein families, such as kinases and phosphatases. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

N-allyl-3-nitrobenzamide has been found to exhibit a range of interesting biological properties, making it a valuable tool for scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used as a chemical probe to selectively modify specific amino acid residues in proteins, allowing researchers to investigate the role of these residues in protein function.

Properties

IUPAC Name

3-nitro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHPFKJMRJSXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Step 1′ A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel fitted with a glass stopper was purged with argon. The flask was charged with 3-nitrobenzoyl chloride (J) 112.0 g (0.6035 mol) and 850 mL of dichloromethane, and then cooled with an ice-water bath. The addition funnel was charged with triethylamine 93.0 mL (0.667 mol) and allylamine (K) 50.0 mL (0.666 mol), and this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature was maintained at 0-4° C. The addition funnel was then rinsed with two 5-mL portions of dichloromethane. The resulting turbid pale orange-pink reaction mixture was allowed to slowly warm to and stir at room temperature. After 16.5 h, 600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec and the biphasic mixture was transferred to a separatory funnel. The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2: 1N HCl and the organic phase was separated and washed with 500 mL of saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 122 g (98% crude yield) of a pale yellow solid. The crude product was recrystallized from 450 mL of toluene to afford 113 g (91 % yield) of N-allyl-3-nitrobenzamide (L) as a powdery pale yellow solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Step 1′ A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet adapter, and a 500-mL pressure-equalizing addition finnel fitted with a glass stopper was purged with nitrogen. The flask was charged with allylamine (K) 33.9 g (0.593 mol), 50 mL of ethyl acetate, triethylaamine 60.0 g (0.593 mol), and then cooled with an ice-water bath. The addition funnel was charged with 3-nitro-benzoyl chloride (J) 100.0 g (0.539 mol) and 230 mL ethyl acetate, and this solution was then added dropwise to the reaction mixture over 1 h while the reaction mixture was maintained at 0° C. The reaction mixture was stirred at 0° C. for 3 h and then filtered. The filtrate was transferred to a separatory finnel and washed with 150 mL of a 10% (by volume) HCl aqueous solution, 100 mL of saturated sodium chloride solution, dried over magnesium sulfate, and the solvent volume was reduced to one-third the original volume under reduced pressure. The clear solution was cooled to 0° C. overnight. The resulting yellow solid was collected by filtration and dried in a vacuum oven at 50° C. for 6 h to afford 89.4 g (80% yield) of N-allyl-3-nitrobenzamide (L) as a yellow solid.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three

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